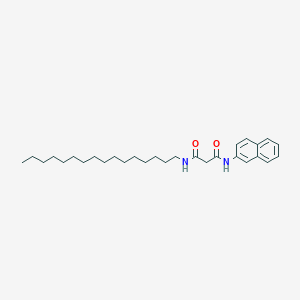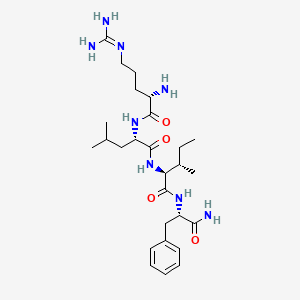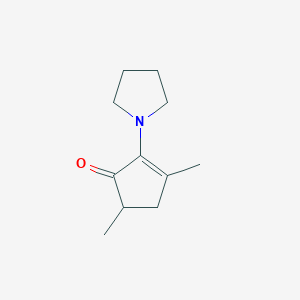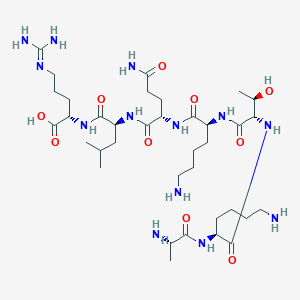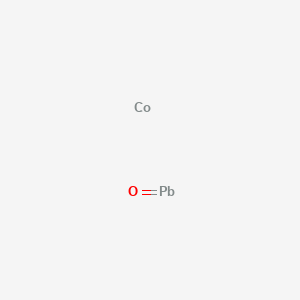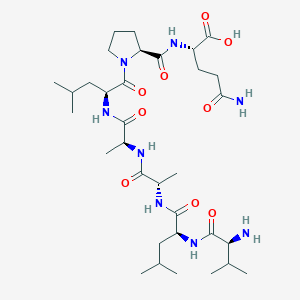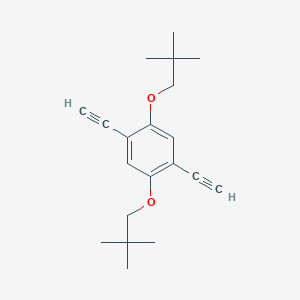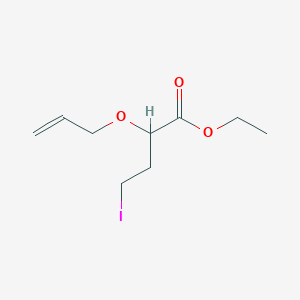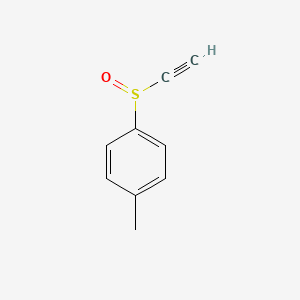
1-(Ethynesulfinyl)-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Ethynesulfinyl)-4-methylbenzene is an organic compound characterized by the presence of an ethynesulfinyl group attached to a benzene ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Ethynesulfinyl)-4-methylbenzene typically involves the reaction of 4-methylbenzenesulfonyl chloride with acetylene in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-Methylbenzenesulfonyl chloride+AcetyleneBasethis compound
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of advanced purification techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(Ethynesulfinyl)-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethynesulfinyl group to an ethyl group.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Ethyl-substituted benzene derivatives.
Substitution: Nitro or halogenated derivatives of this compound.
Scientific Research Applications
1-(Ethynesulfinyl)-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Ethynesulfinyl)-4-methylbenzene involves its interaction with specific molecular targets, leading to various chemical transformations. The ethynesulfinyl group is reactive and can participate in nucleophilic or electrophilic reactions, depending on the conditions. These interactions can affect molecular pathways and lead to the formation of new compounds with desired properties.
Comparison with Similar Compounds
- 1-(Ethynesulfinyl)-4-chlorobenzene
- 1-(Ethynesulfinyl)-4-nitrobenzene
- 1-(Ethynesulfinyl)-4-methoxybenzene
Comparison: 1-(Ethynesulfinyl)-4-methylbenzene is unique due to the presence of the methyl group, which influences its reactivity and physical properties. Compared to its analogs, it may exhibit different reactivity patterns and applications, making it a valuable compound for specific research and industrial purposes.
Properties
CAS No. |
383911-54-4 |
|---|---|
Molecular Formula |
C9H8OS |
Molecular Weight |
164.23 g/mol |
IUPAC Name |
1-ethynylsulfinyl-4-methylbenzene |
InChI |
InChI=1S/C9H8OS/c1-3-11(10)9-6-4-8(2)5-7-9/h1,4-7H,2H3 |
InChI Key |
UUBXCGJXEGMPMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Hexanone, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14242334.png)
![3-Pyridinecarbonitrile, 4-methyl-2,6-bis[(4-octylphenyl)amino]-](/img/structure/B14242339.png)
![[4-(2-Hydroxyethyl)phenyl]phosphonic acid](/img/structure/B14242345.png)
